2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1H-imidazole core substituted with 3-chlorophenyl and 3-nitrophenyl groups at the 1- and 5-positions, respectively. A thioether linkage connects the imidazole moiety to an acetamide group, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-ylamine fragment.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3S2/c1-12-24-25-19(32-12)23-18(28)11-31-20-22-10-17(13-4-2-7-16(8-13)27(29)30)26(20)15-6-3-5-14(21)9-15/h2-10H,11H2,1H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWSDJWPFCPYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including antibacterial, anticancer, and antiviral properties, supported by various studies and data.
- IUPAC Name : 2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]thio-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Molecular Formula : C21H16ClN5O4S
- Molecular Weight : 469.9 g/mol
Antibacterial Activity
Recent studies have shown that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against various strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Inhibition Zones : The inhibition zones measured 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae, indicating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been tested for its anticancer effects:
- Cell Viability : In vitro studies on MCF-7 breast cancer cells showed a significant reduction in cell viability with an IC50 value of 225 µM .
- Mechanism of Action : The compound appears to induce apoptosis and halt the cell cycle at the S phase, suggesting a potential mechanism for its anticancer effects .
Antiviral Activity
In addition to its antibacterial and anticancer properties, the compound has been evaluated for antiviral activity:
- Inhibition of Viral Replication : Compounds structurally similar to this imidazole derivative have shown efficacy against viral targets, such as NS5B RNA polymerase in Hepatitis C virus (HCV), with IC50 values around 32 μM .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring may coordinate with metal ions in enzymes, inhibiting their activity.
- Redox Reactions : The nitrophenyl group can participate in redox reactions within biological systems, contributing to its biological effects.
- Cell Cycle Modulation : The compound's ability to halt the cell cycle suggests it may interfere with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Halogenated aryl groups (e.g., 3-chlorophenyl, 4-bromophenyl) are recurrent in analogs with demonstrated bioactivity (e.g., α-glucosidase inhibition in compound 9c ), suggesting the target compound may share similar mechanisms.
Heterocyclic Core Variations :
- Replacement of thiadiazole with thiazole (as in ) reduces molecular weight and alters electronic properties, which may impact solubility or target affinity.
- The imidazole-thiadiazole-thioacetamide framework is conserved across analogs, indicating its role as a privileged scaffold in medicinal chemistry .
Synthetic and Analytical Approaches :
- Analogs like compound 9c were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions , whereas the target compound’s synthesis route remains unspecified in the evidence.
- DFT-NMR analysis (used in ) could resolve tautomerization or conformational issues in the target compound’s thioacetamide group.
Biological Activity :
- While direct data for the target compound are lacking, structurally related compounds (e.g., 9c) show enzyme inhibition, suggesting the nitro group in the target may enhance reactivity toward nucleophilic residues in active sites .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Use a base-mediated nucleophilic substitution reaction, as demonstrated in analogous syntheses of thioether-linked acetamides. For example, reacting the imidazole-2-thiol precursor with 2-chloro-N-(thiadiazol-2-yl)acetamide in ethanol under reflux with potassium carbonate as a base (similar to Compound 3 in ). Recrystallization from ethanol or DMF/acetic acid mixtures enhances purity .
- Critical Considerations : Monitor reaction progress via TLC and characterize intermediates using IR and NMR spectroscopy to confirm thiolate formation and substitution .
Q. What spectroscopic techniques are most reliable for structural validation?
- Methodology : Combine -NMR and -NMR to confirm the imidazole-thioether linkage and acetamide substitution. IR spectroscopy can validate the C=O stretch (~1650–1700 cm) and nitrophenyl NO asymmetric stretch (~1520 cm). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in aromatic proton assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodology : Perform systematic SAR studies by synthesizing derivatives with controlled modifications (e.g., varying substituents on the chlorophenyl or nitrophenyl groups). Use in vitro assays (e.g., antimicrobial, cytotoxicity) under standardized conditions. For example, highlights thiazole derivatives’ antimicrobial activity, which can be benchmarked against this compound .
- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters of substituents with bioactivity trends .
Q. What computational strategies are effective for predicting binding modes to biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., COX-1/2 from ). Validate docking poses via molecular dynamics simulations (100 ns) to assess binding stability. demonstrates this approach for thiadiazole-triazole analogs .
- Key Parameters : Focus on hydrogen bonding between the acetamide carbonyl and active-site residues, and π-π stacking of aromatic rings with hydrophobic pockets .
Q. How can X-ray crystallography address challenges in confirming stereoelectronic effects?
- Methodology : Co-crystallize the compound with a model enzyme or resolve its standalone crystal structure. used X-ray diffraction to determine bond lengths and angles in thiadiazole derivatives, revealing how chloro/nitro groups influence molecular planarity and intermolecular interactions .
- Practical Tips : Use high-purity samples (>98%) and screen crystallization conditions (e.g., DMSO/water) to obtain diffraction-quality crystals .
Experimental Design & Data Analysis
Q. What experimental design principles apply to optimizing reaction conditions for scale-up?
- Methodology : Implement a Design of Experiments (DoE) approach, varying temperature, solvent polarity, and catalyst loading. details flow-chemistry optimization for diazomethane synthesis, which can be adapted for continuous-flow thioether formation .
- Key Metrics : Track yield, purity (HPLC), and reaction time to identify Pareto-optimal conditions .
Q. How should researchers address discrepancies in elemental analysis vs. spectroscopic data?
- Troubleshooting : Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane) to remove inorganic salts or unreacted precursors. Re-run elemental analysis and cross-validate with high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
